3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Description
3-(3-Acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a synthetic organic compound featuring a hybrid structure of indole and 1,3,4-thiadiazole moieties. The indole ring, substituted with an acetyl group at the 3-position, is linked via a propanamide chain to a (2Z)-configured thiadiazole ring bearing a tetrahydrofuran-2-yl substituent. This structural complexity confers unique physicochemical and pharmacological properties, positioning it as a candidate for medicinal chemistry research.
Properties
IUPAC Name |
3-(3-acetylindol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12(24)14-11-23(15-6-3-2-5-13(14)15)9-8-17(25)20-19-22-21-18(27-19)16-7-4-10-26-16/h2-3,5-6,11,16H,4,7-10H2,1H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAWCUXRIMRJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NN=C(S3)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Coupling Reaction: The acetylated indole and the thiadiazole ring are coupled using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is introduced via a cyclization reaction involving an appropriate diol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiadiazole rings.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The compound can participate in substitution reactions, especially at the indole nitrogen and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole and thiadiazole rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the indole nitrogen and thiadiazole ring.
Scientific Research Applications
The compound 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C17H20N4O2S
- CAS Number : 1219581-75-5
Physical Properties
The compound exhibits unique physical properties that make it suitable for various applications in research and development. Its molecular weight and structural characteristics contribute to its reactivity and potential biological activity.
Medicinal Chemistry
The compound has been investigated for its anti-cancer properties . Research has shown that derivatives of indole, including those similar to this compound, can inhibit the growth of various cancer cell lines:
- Cytotoxic Activity : Studies indicate that compounds containing indole structures can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .
Drug Development
The indole scaffold is widely recognized in pharmacology for its ability to interact with biological targets. The specific structure of this compound allows it to act as a potential lead compound in drug design:
- Targeting Kinases : Indole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are vital in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
Imaging Agents
Recent studies have explored the use of acetyl-indole derivatives as PET imaging agents . The incorporation of specific functional groups enhances their ability to bind selectively to targets within biological systems:
- Evaluation of Imaging Properties : Research has focused on synthesizing labeled derivatives for better visualization of metabolic processes in vivo .
Case Study 1: Anti-Cancer Activity
A study reported the synthesis of various indole-based compounds, including those similar to the target compound, which exhibited significant cytotoxic effects against breast cancer and pancreatic carcinoma cells. The mechanism involved the induction of apoptosis through caspase activation and cell cycle arrest .
Case Study 2: PET Imaging Applications
In a recent investigation, researchers designed a series of 3-acetyl indole derivatives aimed at enhancing their efficacy as PET imaging agents. The study highlighted the importance of structural modifications in improving binding affinity and selectivity towards specific biological targets .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The indole and thiadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with the target molecules, leading to modulation of their activity.
Comparison with Similar Compounds
Key Structural Features :
- Indole core: Known for its role in modulating serotonin receptors and kinase inhibition .
- (2Z)-Thiadiazole : The Z-configuration may influence molecular geometry and interaction with biological targets .
- Tetrahydrofuran moiety: Likely improves solubility and bioavailability compared to non-cyclic substituents .
Comparison with Similar Compounds
The compound’s dual heterocyclic framework (indole + thiadiazole) and substituent diversity distinguish it from structurally related molecules. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Biological Activity | Unique Advantages/Limitations | Reference |
|---|---|---|---|---|
| 3-(3-Acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide | Indole (3-acetyl) + (2Z)-thiadiazole (tetrahydrofuran) | Potential multi-target activity (anticancer, antimicrobial) | Enhanced solubility (tetrahydrofuran) and binding (acetyl group) | N/A |
| 3-(5-Benzyloxy-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide | Indole (5-benzyloxy) + thiadiazole (tetrahydrofuran) | Anticancer, antimicrobial | Benzyloxy group may reduce metabolic stability compared to acetyl | |
| N-(1H-Indol-3-yl)propanamide | Indole + simple amide | Neuroprotective, anticancer | Lacks thiadiazole, limiting multi-target potential | |
| 5-Benzylthio-N-(5-methylthiazol-2-yl)propanamide | Thiazole + benzylthio | Antimicrobial | Thiazole vs. thiadiazole alters electron distribution and activity | |
| 3-[(5Z)-5-(2-Fluorobenzylidene)-2,4-dioxo-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide | Thiazolidinone + indole | Anticancer, antiepileptic | Fluorobenzylidene enhances pharmacokinetics but lacks tetrahydrofuran | |
| N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide | Indole (5-methyl) + thiadiazole (benzyl) | Anticancer | Methyl group offers metabolic stability but weaker electronic effects than acetyl |
Key Research Findings
Structural Advantages
- Dual Heterocycles : The indole-thiadiazole combination enables interactions with diverse targets (e.g., kinases, GPCRs) .
- 3-Acetyl Group : Compared to benzyloxy or methyl in analogs, the acetyl group may improve binding to hydrophobic enzyme pockets while maintaining metabolic stability .
- Tetrahydrofuran Substituent : Enhances water solubility, addressing a common limitation of thiadiazole derivatives .
Limitations
- Synthetic Complexity : Multi-step synthesis (e.g., amidation, cyclization) increases production costs compared to simpler analogs .
- Limited In Vivo Data: Most evidence derives from in vitro studies; pharmacokinetic profiles remain unverified .
Biological Activity
The compound 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide represents a unique hybrid structure that combines indole and thiadiazole moieties, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's structure can be broken down into two significant parts:
- Indole moiety : Known for its role in various biological systems and as a precursor to many pharmaceuticals.
- Thiadiazole moiety : Recognized for its antimicrobial, anti-inflammatory, and anticancer properties.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit potent anticancer activities. For instance, a study highlighted the effectiveness of 1,3,4-thiadiazole compounds against human cancers, suggesting that they can induce apoptosis and inhibit tumor growth through various pathways such as the inhibition of cyclooxygenase (COX) enzymes and modulation of signaling pathways linked to cell proliferation .
Antimicrobial Activity
Thiadiazole derivatives have been reported to possess significant antimicrobial properties. They have shown efficacy against a range of bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anti-inflammatory Effects
Compounds containing indole structures are known to exhibit anti-inflammatory effects. The presence of the indole ring in our compound may contribute to its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs) .
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antioxidant Activity : Compounds with indole structures often exhibit antioxidant properties, which can help mitigate oxidative stress in cells .
Study 1: Anticancer Activity
A recent study evaluated various 1,3,4-thiadiazole derivatives for their anticancer properties. The results indicated that certain derivatives exhibited IC50 values as low as 0.5 μM against breast cancer cell lines (MDA-MB-231), demonstrating significant potency compared to standard chemotherapeutics .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of thiadiazole derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated zones of inhibition ranging from 15 mm to 20 mm at concentrations of 500 μg/disk, indicating strong antibacterial activity .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis likely involves coupling the indole-acetyl moiety with the thiadiazole-propanamide core. A plausible route includes:
- Step 1 : Condensation of 3-formyl-1H-indole derivatives with thiadiazole intermediates under reflux in acetic acid (AcOH), as demonstrated in similar indole-thiazole syntheses .
- Step 2 : Amide bond formation using chloroacetyl chloride or succinic anhydride with amines, following protocols for analogous propanamides .
- Optimization : Adjust reaction time (3–5 hours), temperature (reflux), and stoichiometry (1.1:1 molar ratio of aldehyde to thiadiazole precursor) to minimize side products .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structural integrity?
- NMR : Compare experimental - and -NMR spectra with computed chemical shifts (DFT) to verify the (2Z)-configuration of the thiadiazole-ylidene group and acetyl-indole substitution .
- IR : Identify characteristic carbonyl stretches (e.g., 1680–1720 cm for acetyl and amide groups) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact molecular weight (e.g., CHNOS) with <2 ppm error .
Q. How can stability in different solvents be systematically evaluated?
- Protocol : Conduct accelerated degradation studies in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) under varying temperatures (25–60°C). Monitor decomposition via HPLC at 24-hour intervals for 7 days. Stability is confirmed if >90% purity is retained .
Advanced Research Questions
Q. How can DFT calculations elucidate electronic properties and reactive sites?
- Approach : Perform density functional theory (DFT) at the B3LYP/6-31G(d) level to map molecular electrostatic potential (MEP) surfaces. Identify nucleophilic/electrophilic regions (e.g., acetyl carbonyl, thiadiazole nitrogen) to predict reactivity .
- Outcome : Correlate HOMO-LUMO gaps with experimental redox behavior or catalytic activity.
Q. How can unexpected byproducts during synthesis be characterized and resolved?
- Isolation : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane eluent) to separate byproducts .
- Characterization : Employ tandem MS/MS or --HMBC NMR to identify impurities (e.g., over-acetylated indole or hydrolyzed amide derivatives) .
Q. What strategies ensure stereochemical control of the (2Z)-thiadiazole-ylidene moiety?
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., tetrahydrofuran-2-yl groups) or transition-metal catalysts (e.g., Pd-mediated coupling) to favor the Z-configuration. Monitor geometric isomerism via NOESY NMR .
Q. How can molecular docking predict biological target interactions?
- Protocol : Dock the compound into active sites of relevant enzymes (e.g., kinase or protease targets) using AutoDock Vina. Validate binding poses with MD simulations (e.g., 100 ns trajectories) and compare with co-crystallized ligands .
Q. What tautomeric equilibria exist in the thiadiazole-propanamide core, and how do they affect bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
